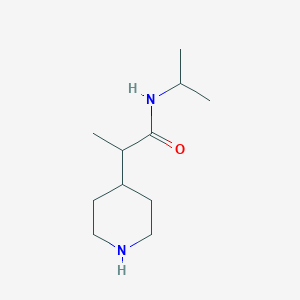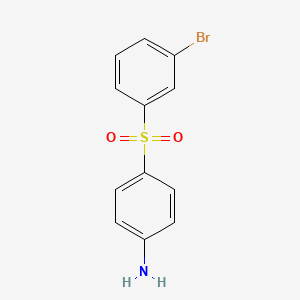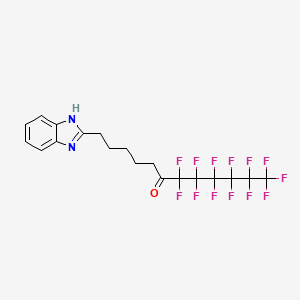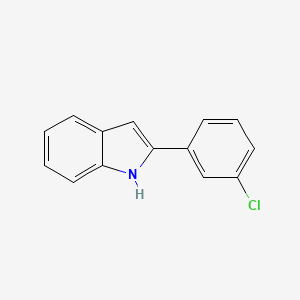
2-(3-Chlorophenyl)-1H-indole
Übersicht
Beschreibung
“2-(3-Chlorophenyl)-1H-indole” is a chemical compound with the formula C8H10ClN . It is used in the preparation of phenylacetaldehyde by a proton abstraction process .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with other substances . For example, one common method for synthesizing 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular weight of “2-(3-Chlorophenyl)-1H-indole” is 155.625 . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c9-8-3-1-2-7 (6-8)4-5-10/h1-3,6H,4-5,10H2 .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chlorophenyl)-1H-indole” and similar compounds are diverse. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C can afford a series of dichlorobenzamide derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The 2-(3-Chlorophenyl)-1H-indole scaffold has been explored for its potential as a drug lead. Researchers investigate its interactions with biological targets, such as receptors and enzymes. Notably, it shares structural similarities with other biologically active compounds, making it an interesting starting point for drug design .
Neurotransmitter Modulation
Indole derivatives, including 2-(3-Chlorophenyl)-1H-indole, can influence neurotransmitter systems. For instance, they may interact with dopamine receptors (D1, D2, etc.) or serotonin receptors (5-HT1A, 5-HT2A, etc.). Understanding these interactions can aid in developing treatments for neurological disorders .
Antitumor and Anticancer Properties
Some indole-based compounds exhibit antitumor and anticancer effects. Researchers explore their impact on cancer cell growth, apoptosis, and metastasis. Investigating 2-(3-Chlorophenyl)-1H-indole’s mechanisms of action could lead to novel therapies .
Photophysical Applications
Indoles are known for their fluorescence properties. Researchers study their photophysical behavior, including fluorescence emission and quantum yields. These insights are valuable for designing fluorescent probes and sensors .
Organic Synthesis and Functionalization
2-(3-Chlorophenyl)-1H-indole serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules by functionalizing the indole ring. These synthetic pathways enable the preparation of diverse compounds for various applications .
Materials Science and Optoelectronics
Indole derivatives find applications in materials science. Their unique electronic properties make them suitable for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Researchers investigate their charge transport and optoelectronic behavior .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2-(3-Chlorophenyl)-1H-indole” and similar compounds are vast. For instance, there is potential for the development of new synthesis methods that are more cost-effective and efficient. Additionally, the field continues to move forward exploring new mechanistic drug approaches combined with ways to improve trial execution .
Wirkmechanismus
Target of Action
For instance, Solabegron, a compound with a similar structure, is a selective β3 adrenoceptor agonist . Another compound, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which also has a similar structure, is known to inhibit oxidative phosphorylation .
Mode of Action
For example, CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
For instance, a study on a phosphodiesterase-4D allosteric inhibitor, which has a similar structure, showed that it prevented decreases in synaptophysin, postsynaptic density protein 95, phosphorylated cAMP-response element binding protein (CREB)/CREB, brain-derived neurotrophic factor, and nerve growth factor inducible protein levels in the hippocampus .
Pharmacokinetics
A study on a similar compound showed that it was metabolized in the liver and excreted by the kidneys .
Result of Action
For instance, CCCP is known to cause the gradual destruction of living cells .
Action Environment
It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIBMGGQWVFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308422 | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1H-indole | |
CAS RN |
23746-77-2 | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23746-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)
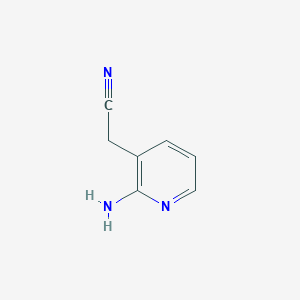

![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)

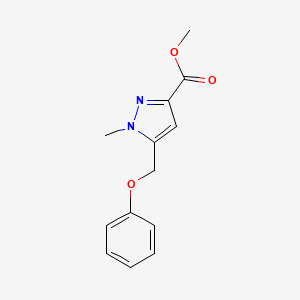
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

